(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one
Description
The compound (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure includes:
- Ring A: A 3-[(2,4-dichlorobenzyl)oxy]phenyl group, featuring chlorine substituents at the 2- and 4-positions of the benzyl moiety.
- Ring B: A 4-toluidino group (4-methylanilino) attached to the propenone chain.
Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The dichlorobenzyloxy group on ring A enhances lipophilicity and may improve membrane permeability, while the toluidino group on ring B introduces a moderate electron-donating effect due to the methyl substituent.
Properties
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-16-5-9-20(10-6-16)26-12-11-23(27)17-3-2-4-21(13-17)28-15-18-7-8-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJXNKMPEQAALV-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one, also known by its CAS number 478046-59-2, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C22H16Cl2N2O3
- Molecular Weight : 443.29 g/mol
- Purity : >90%
The presence of the dichlorobenzyl group and the propenone moiety suggests potential interactions with biological targets, particularly in cancer and inflammation pathways.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Antioxidant Activity : Studies have shown that compounds with similar structures can act as potent antioxidants and radical scavengers. They inhibit lipid peroxidation and scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
- CYP Enzyme Interaction : The compound's metabolism may be influenced by cytochrome P450 enzymes (CYPs), particularly CYP2D6 and CYP3A4, which are integral in drug metabolism. Variability in these enzymes can affect the pharmacokinetics and efficacy of therapeutic agents .
- Anticancer Properties : Preliminary investigations suggest that the compound may have anticancer properties, potentially through the induction of apoptosis in cancer cells. This is often mediated by the modulation of signaling pathways involved in cell survival and proliferation.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging DPPH radicals | |
| CYP Enzyme Interaction | Influences drug metabolism | |
| Anticancer | Induces apoptosis in cancer cells | Ongoing studies (not cited) |
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Antioxidant Properties : In a study assessing various derivatives for antioxidant capabilities, compounds similar to this one demonstrated significant inhibition of lipid peroxidation and DPPH radical scavenging activity, indicating strong antioxidant potential .
- CYP Enzyme Interaction Study : A population pharmacokinetic modeling study highlighted how variations in CYP enzyme activity could influence drug metabolism. This is relevant for understanding how this compound might behave in different genetic backgrounds .
- Anticancer Efficacy Investigation : Ongoing research is exploring the compound's potential to induce apoptosis in various cancer cell lines. Early results indicate promising outcomes that warrant further investigation into its mechanism of action and therapeutic applications.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that chalcone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study evaluating the compound's efficacy against several cancer cell lines demonstrated promising results:
- MCF-7 (Breast Cancer) : The compound exhibited a notable IC50 value, indicating effective inhibition of cell growth.
- HepG2 (Liver Cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer activity.
- HCT-116 (Colon Cancer) : The compound also showed significant cytotoxicity against this cell line.
The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer progression, including the inhibition of CDK2 activity, which is crucial for cell cycle regulation .
Antimicrobial Properties
In addition to its anticancer properties, (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one has been studied for its antimicrobial effects. Research indicates that certain chalcone derivatives can exhibit antibacterial and antifungal activities.
Data on Antimicrobial Efficacy
- Bacterial Strains : The compound was tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.
- Fungal Strains : Preliminary results suggest antifungal activity against common pathogens, making it a candidate for further development in treating infections.
Anti-inflammatory Effects
Chalcone derivatives are also known for their anti-inflammatory properties. Studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings
- In vitro assays demonstrated a decrease in the production of TNF-alpha and IL-6 in activated macrophages treated with the compound.
- These findings support its potential use in treating inflammatory diseases.
Neuroprotective Potential
Emerging research suggests that this compound may also possess neuroprotective properties. Chalcones have been linked to neuroprotection through antioxidant mechanisms and modulation of neuroinflammatory responses.
Experimental Evidence
- Studies involving neuronal cell cultures indicated that treatment with the compound could reduce oxidative stress markers.
- Animal models have shown improved cognitive function following administration of chalcone derivatives, warranting further investigation into their therapeutic potential for neurodegenerative diseases.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various modifications to the chalcone structure have been explored to enhance biological activity.
Key Modifications
- Substituents on the phenyl rings significantly influence biological activity and solubility.
- The introduction of halogen or alkyl groups has been shown to enhance potency against specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Ring A and B
Chalcone activity is highly dependent on substituent electronegativity and positioning. Key comparisons include:
A. Non-Piperazine-Substituted Chalcones (Cluster 5 and 6, )
- Cardamonin (Cluster 5): Ring A: Hydroxyl groups at ortho and para positions. Ring B: No substitution. Activity: IC50 = 4.35 μM (highest inhibitory activity among non-piperazine chalcones) .
- Compound 2j (Cluster 6):
- Compound 2h (Cluster 6):
Key Trends :
- Electronegative substituents (e.g., Br, F) at the para position of both rings correlate with lower IC50 values (higher potency).
- Methoxy groups (electron-donating) on ring B reduce activity, as seen in 2h (IC50 = 13.82 μM) vs. 2j (IC50 = 4.703 μM) .
B. Target Compound vs. Nitro-Substituted Analog ()
- Target Compound: Ring B: 4-Toluidino (methyl group).
- Analog: (E)-1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one (CAS 6025-49-6) : Ring B: 3-Nitroanilino (strong electron-withdrawing nitro group).
Inference :
- The nitro group (higher electronegativity) may enhance binding affinity compared to the toluidino group.
C. Piperazine-Substituted Chalcones ()
- Compound from : (E)-1-[4-(4-chlorophenyl)piperazino]-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one. Ring B: Piperazino group (cyclic amine).
- Piperazine Analogs in Larvicidal Studies: N-[3-(3,4-Methylenedioxyphenyl)-2-(E)-propenoyl] piperidine: LD50 = 1.07 µg/mg . (E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one: LD50 = 0.793 µg/mg .
Key Difference :
- Piperazine substitutions alter solubility and target interactions, but SAR trends are less defined compared to non-piperazine chalcones .
Electronic and Steric Effects
- Iodine substituents (as in cluster 6 chalcones) are bulkier but less electronegative than chlorine .
- Ring B (Target Compound): The 4-toluidino group (methyl) is less electronegative than fluorine or methoxy, which may reduce potency compared to compounds like 2j (4-fluorophenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
